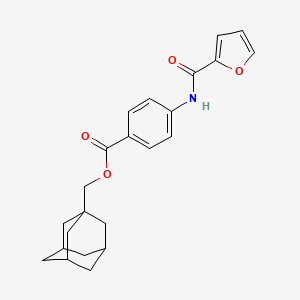
1-Adamantylmethyl 4-(2-furoylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(ADAMANTAN-1-YL)METHYL 4-(FURAN-2-AMIDO)BENZOATE is a complex organic compound that combines the structural features of adamantane, furan, and benzoate. Adamantane is a diamondoid hydrocarbon known for its stability and unique cage-like structure. Furan is a heterocyclic organic compound characterized by a five-membered aromatic ring with one oxygen atom. Benzoate is a derivative of benzoic acid, commonly used in various chemical applications. The combination of these three components results in a compound with unique chemical and physical properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (ADAMANTAN-1-YL)METHYL 4-(FURAN-2-AMIDO)BENZOATE typically involves multiple steps, starting with the preparation of the individual components. The adamantane moiety can be synthesized through the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene . The furan derivative can be synthesized through various methods, including the condensation of 5-amino-1H-pyrazole-4-carboxamides with substituted furan-2-ylmethylene . The final step involves the esterification of the benzoate derivative with the adamantane and furan components under specific reaction conditions, such as the use of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of (ADAMANTAN-1-YL)METHYL 4-(FURAN-2-AMIDO)BENZOATE may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave irradiation and the use of advanced catalysts can be employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(ADAMANTAN-1-YL)METHYL 4-(FURAN-2-AMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzoate moiety can be reduced to form benzyl alcohol derivatives.
Substitution: The adamantane moiety can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the benzoate moiety can produce benzyl alcohol derivatives .
Scientific Research Applications
(ADAMANTAN-1-YL)METHYL 4-(FURAN-2-AMIDO)BENZOATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of (ADAMANTAN-1-YL)METHYL 4-(FURAN-2-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to stabilize molecular structures, while the furan ring can participate in various chemical reactions. The benzoate derivative can interact with biological molecules, potentially leading to antimicrobial and antiviral effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(ADAMANTAN-1-YL)METHYL 4-(FURAN-2-YL)BENZOATE: Similar structure but lacks the amido group, resulting in different chemical properties.
(ADAMANTAN-1-YL)METHYL 4-(THIOPHEN-2-AMIDO)BENZOATE: Contains a thiophene ring instead of a furan ring, leading to different reactivity and applications.
Uniqueness
(ADAMANTAN-1-YL)METHYL 4-(FURAN-2-AMIDO)BENZOATE is unique due to the combination of adamantane, furan, and benzoate moieties, which confer stability, reactivity, and potential bioactivity. This makes it a versatile compound for various scientific research applications .
Properties
Molecular Formula |
C23H25NO4 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
1-adamantylmethyl 4-(furan-2-carbonylamino)benzoate |
InChI |
InChI=1S/C23H25NO4/c25-21(20-2-1-7-27-20)24-19-5-3-18(4-6-19)22(26)28-14-23-11-15-8-16(12-23)10-17(9-15)13-23/h1-7,15-17H,8-14H2,(H,24,25) |
InChI Key |
RGVDHJAHQOPMKC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)COC(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-(2-{1-[4-(3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}ethyl)propanamide](/img/structure/B15003126.png)

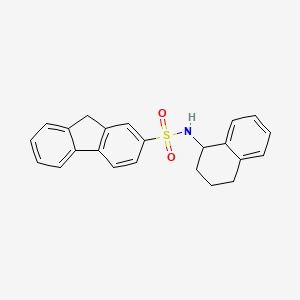
![4-{[2-(1H-pyrrol-1-yl)benzyl]amino}-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B15003141.png)
![8-phenyl-7-thioxo-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B15003146.png)
![17-[(2-fluorophenyl)methyl]-13-methoxy-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11(16),12,14-pentaen-2-one](/img/structure/B15003151.png)
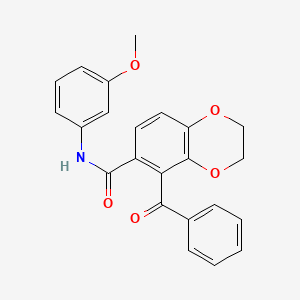
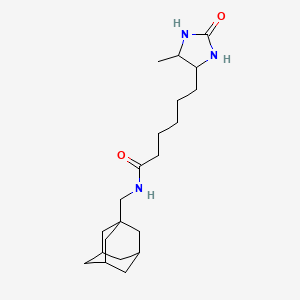
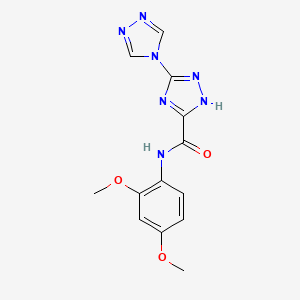
![2-Furancarboxamide, N-[2-[2-(2-thienyl)acetyl]phenyl]-](/img/structure/B15003181.png)
![N-(3-fluoro-2-methylphenyl)-7-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B15003195.png)
![3-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B15003204.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(2,3,4-trifluorophenyl)amino]propan-2-yl}acetamide](/img/structure/B15003210.png)
![ethyl 2-ethoxy-3,3,3-trifluoro-N-{[2-(2-fluorophenyl)ethyl]carbamoyl}alaninate](/img/structure/B15003217.png)
